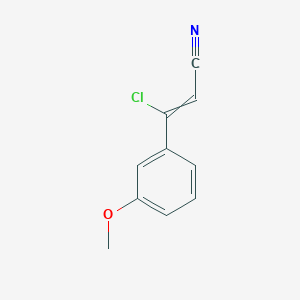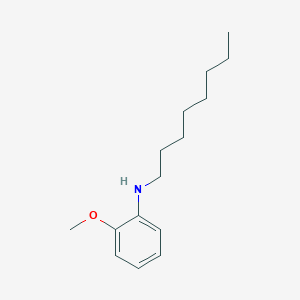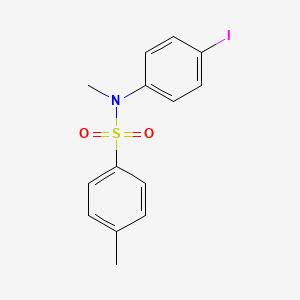![molecular formula C9H20S2Si B14241491 Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- CAS No. 349449-55-4](/img/structure/B14241491.png)
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- is a chemical compound with the molecular formula C9H20S2Si. It contains a total of 31 bonds, including 11 non-hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 2 sulfide groups . This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-bis(ethylthio)ethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in understanding the interactions between silicon-based compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- involves its interaction with molecular targets through its sulfide groups and silicon atom. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
Comparaison Avec Des Composés Similaires
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a precursor in the synthesis of various organosilicon compounds.
2,2-bis(ethylthio)ethenyl lithium: A reagent used in the synthesis of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-.
Silane, [2,2-bis(methylthio)ethenyl]trimethyl-: A similar compound with methylthio groups instead of ethylthio groups, which may exhibit different reactivity and properties.
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- stands out due to its unique combination of ethylthio groups and silicon atom, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
349449-55-4 |
|---|---|
Formule moléculaire |
C9H20S2Si |
Poids moléculaire |
220.5 g/mol |
Nom IUPAC |
2,2-bis(ethylsulfanyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C9H20S2Si/c1-6-10-9(11-7-2)8-12(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
BFTOOISGTZWBBF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C[Si](C)(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
